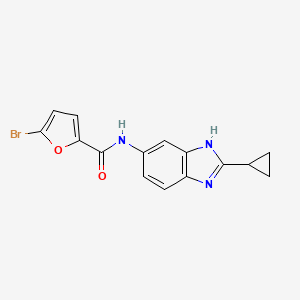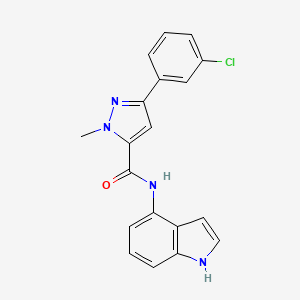![molecular formula C17H25N3O3 B12165190 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B12165190.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide, often referred to as “Compound X” , is a synthetic organic molecule. Its structure combines a spirocyclic diazaspiro[4.4]nonane core with an acetamide functional group. The compound’s unique arrangement of atoms contributes to its diverse applications in various scientific fields.
准备方法
Synthesis Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Spirocyclization: Start with a suitable precursor containing a diazaspiro[4.4]nonane scaffold. Cyclize it using appropriate reagents and conditions to form the spirocyclic core.
Functionalization: Introduce the acetamide group by reacting the spirocyclic intermediate with acetic anhydride or acetyl chloride.
Cyclohexene Incorporation: The cyclohexene moiety is introduced via an ene reaction, where the double bond in cyclohexene adds across the spirocyclic ring.
Purification: Purify the compound through column chromatography or recrystallization.
Industrial Production: In industry, Compound X is synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure efficient production while maintaining purity.
化学反应分析
Compound X undergoes various chemical reactions:
Oxidation: Oxidation of the cyclohexene double bond yields a corresponding diol.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: The acetamide group can be substituted with other functional groups.
Cyclization: Intramolecular cyclization reactions can occur due to the spirocyclic core.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., BF₃·Et₂O).
科学研究应用
Compound X finds applications in:
Medicinal Chemistry: It exhibits promising bioactivity, making it a potential drug candidate. Researchers investigate its effects on specific molecular targets.
Materials Science: Its unique spirocyclic structure inspires the design of novel materials, such as polymers or supramolecular assemblies.
Catalysis: Compound X can serve as a catalyst in certain reactions due to its functional groups.
作用机制
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with cellular receptors or enzymes, modulating biological pathways. Further studies are needed to elucidate its precise targets.
相似化合物的比较
Compound X stands out due to its spirocyclic core and acetamide functionality. Similar compounds include Compound Y) and Compound Z), but their structures lack the same unique combination found in Compound X.
属性
分子式 |
C17H25N3O3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C17H25N3O3/c21-14(18-11-8-13-6-2-1-3-7-13)12-20-15(22)17(19-16(20)23)9-4-5-10-17/h6H,1-5,7-12H2,(H,18,21)(H,19,23) |
InChI 键 |
XZWMZMUPFGXKAD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)CCNC(=O)CN2C(=O)C3(CCCC3)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide](/img/structure/B12165123.png)
![6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide](/img/structure/B12165125.png)
![4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12165128.png)
![N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide](/img/structure/B12165135.png)


![5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one](/img/structure/B12165147.png)
![(5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12165155.png)

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12165169.png)
![methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B12165176.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12165191.png)

